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Compound of Interest

Compound Name: 3-Chloropyridazine

Cat. No.: B074176 Get Quote

Introduction: 3-Chloropyridazine (C₄H₃ClN₂) is a halogenated heterocyclic compound pivotal

in synthetic organic chemistry and drug discovery. Its utility as a building block for more

complex molecules necessitates a thorough understanding of its structural and electronic

properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous

characterization and quality control of this compound. This guide provides an in-depth overview

of the spectroscopic data for 3-Chloropyridazine, complete with detailed experimental

protocols and a workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-
Chloropyridazine.

¹H NMR Data
The proton NMR spectrum of 3-Chloropyridazine displays three distinct signals corresponding

to the three protons on the pyridazine ring. The chemical shifts are influenced by the

electronegativity of the nitrogen atoms and the chlorine substituent.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~9.10
Doublet of doublets

(dd)
J = 4.9, 1.5 H-6

~7.85
Doublet of doublets

(dd)
J = 8.8, 1.5 H-4

~7.65
Doublet of doublets

(dd)
J = 8.8, 4.9 H-5

Note: Data are typical values and may vary slightly based on solvent and instrument frequency.

¹³C NMR Data
The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in

the molecule.

Chemical Shift (δ) ppm Assignment

~153.0 C-3

~151.5 C-6

~130.0 C-5

~124.5 C-4

Data referenced from spectral databases and literature citations.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloropyridazine reveals characteristic absorption bands corresponding

to the vibrational modes of its functional groups.
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Wavenumber (cm⁻¹) Intensity Bond Vibration

3100 - 3000 Medium =C-H Stretch (Aromatic)

1580 - 1560 Strong C=N Stretch

1450 - 1400 Strong C=C Ring Stretch

~1150 Medium C-H in-plane bend

850 - 750 Strong C-Cl Stretch

Note: Peak positions are approximate and represent characteristic regions for the specified

bond vibrations.[2][3]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-
Chloropyridazine. The presence of chlorine is indicated by a characteristic M+2 isotopic peak

with an intensity of approximately one-third of the molecular ion peak.[4]

m/z (Mass-to-Charge) Relative Intensity (%) Possible Fragment

116 ~33%
[M+2]⁺ Molecular ion (with

³⁷Cl)

114 100% [M]⁺ Molecular ion (with ³⁵Cl)

86 Variable [M - N₂]⁺

78 Variable [M - HCl]⁺

51 Variable [C₄H₃]⁺

Note: The molecular formula is C₄H₃ClN₂ with a monoisotopic mass of 113.998 Da.[4]

Fragmentation patterns are predicted based on common fragmentation pathways for N-

heterocyclic compounds.[5][6]

Experimental Protocols
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The following sections detail standardized protocols for acquiring the spectroscopic data for a

solid sample like 3-Chloropyridazine.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Accurately weigh 5-10 mg of 3-Chloropyridazine and dissolve it in

approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[7]

[8] The solvent choice is critical as its residual peak should not overlap with analyte signals.

[8]

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.[7]

Instrument Setup: Insert the NMR tube into the spinner turbine, ensuring the correct depth

using a depth gauge. Place the sample into the NMR spectrometer's magnet.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent to stabilize the magnetic field. The field homogeneity is then optimized by

"shimming" to obtain sharp, symmetrical peaks.

¹H NMR Acquisition:

Acquire a standard 1D proton spectrum. A typical experiment involves a 90° pulse angle

and a relaxation delay of 1-2 seconds.

The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g.,

128 or more) due to the low natural abundance of the ¹³C isotope.[9][10]

A typical relaxation delay is 2 seconds.[9]

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a

Fourier Transform. Phase the resulting spectrum and calibrate the chemical shift scale using

the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H). Integrate the

peaks in the ¹H spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

Method Selection: For a solid sample, the Attenuated Total Reflectance (ATR) or the thin

solid film method is commonly used.[11]

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable

solvent (e.g., isopropanol) and allow it to dry completely. Run a background scan to record

the spectrum of the ambient environment, which will be subtracted from the sample

spectrum.[12]

Sample Application:

ATR: Place a small amount of the solid 3-Chloropyridazine powder onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene

chloride). Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.[11]

Data Acquisition: Place the sample (ATR unit or salt plate) into the spectrometer's sample

compartment. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of

4 cm⁻¹.[12]

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum of the compound. Label the significant peaks.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction: For a volatile solid, a direct insertion probe or a Gas Chromatography

(GC) inlet can be used.[13][14]

Direct Insertion: A small amount of the solid sample is placed in a capillary tube at the end

of the probe. The probe is inserted into the ion source of the mass spectrometer through a

vacuum lock. The probe is then gently heated to vaporize the sample directly into the

ionization chamber.[15]
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Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV).[13][15] This causes an electron to be ejected from the molecule, forming a

positively charged molecular ion (M⁺).

Fragmentation: The high energy of the molecular ions causes them to be unstable, leading to

fragmentation into smaller, characteristic charged fragments and neutral radicals.[5]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge

(m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum. The peak with the highest abundance is designated as the base peak (100%

relative intensity).

Workflow Visualization
The logical sequence of operations for the complete spectroscopic characterization of 3-
Chloropyridazine is illustrated below.
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Caption: Workflow for spectroscopic analysis of 3-Chloropyridazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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